4'-Cyano-3-(2,4-dimethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related cyano compounds involves condensation reactions. For instance, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . Similarly, 2-cyano-4'-methylbiphenyl was produced by condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, using anhydrous manganous chloride as a catalyst . These methods suggest that the synthesis of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone could also involve a condensation step, possibly with a Grignard reaction if a similar synthetic pathway is followed.
Molecular Structure Analysis
The structure of cyano compounds is typically confirmed using spectroscopic techniques. The study on 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid utilized 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy to reveal the structure . These techniques would likely be applicable in analyzing the molecular structure of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone as well.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of cyano compounds similar to 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone. However, cyano groups are known to be reactive towards nucleophiles and can participate in various organic reactions, such as nucleophilic addition or substitution. The presence of the cyano group could also influence the electronic properties of the compound, as seen in the study of 3-alkoxy-4-cyanothiophenes .
Physical and Chemical Properties Analysis
The electronic properties of cyano compounds can be studied using ultraviolet-visible absorption spectroscopy, as was done for 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid . Cyclic voltammetry can be used to analyze how the compound's electrochemical behavior is influenced by scan rate . Thermal properties can be assessed using thermogravimetric analysis (TG) and differential thermal analysis (DTA) . These techniques could be employed to determine the physical and chemical properties of 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone, including its thermal stability and electronic characteristics.
Scientific Research Applications
Copolymerization and Material Science
A study by Wei, Challa, and Reedijk (1991) discussed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by copper(II) complexes. This process led to the formation of telechelics with potential applications in material science due to their unique end-group functionalities and molecular weight properties PREPARATION OF TELECHELICS BY OXIDATIVE COUPLING COPOLYMERIZATION.
Synthesis and Chemical Analysis
Qun (2007) investigated the synthesis of 2-cyano-4′-methylbiphenyl and discussed the by-products during its synthesis, which provides insight into chemical synthesis routes and the challenges encountered Study of the By-Products During Synthesis of 2-Cyano-4′-Methylbiphenyl.
Catalysis
Steiger and Anson (1997) explored the use of cobalt porphyrins for the electroreduction of O2, demonstrating the catalytic capabilities of compounds structurally related to 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone. The study highlights how modifications to the phenyl ring can impact the catalytic outcome 5,10,15,20−Tetrakis(4−((pentaammineruthenio)−cyano)phenyl)porphyrinatocobalt(II) Immobilized on Graphite Electrodes Catalyzes the Electroreduction of O2 to H2O.
Environmental Science
Research by O'Connor and Young (1989) on the toxicity and anaerobic biodegradability of substituted phenols, including dimethylphenols, underlines the environmental considerations of using and disposing of phenolic compounds. This study contributes to our understanding of the environmental impact of such chemicals Toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions.
properties
IUPAC Name |
4-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-3-6-16(14(2)11-13)9-10-18(20)17-7-4-15(12-19)5-8-17/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNRXCAAHAFCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644672 |
Source
|
Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898793-69-6 |
Source
|
Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.